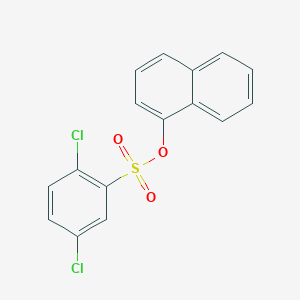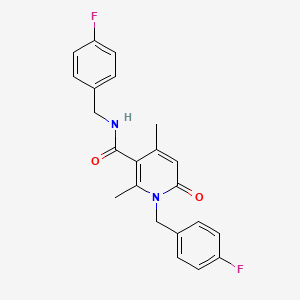
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a pyrrolidinedione derivative that has been synthesized through several methods.
作用機序
The mechanism of action of 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound may also inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the production of inflammatory cytokines, and inhibits the growth of bacteria. In vivo studies have shown that this compound has anti-tumor activity and anti-inflammatory activity.
実験室実験の利点と制限
One advantage of using 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-bacterial activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Another direction is to investigate its potential as an anti-inflammatory agent in animal models. Additionally, further research is needed to explore the potential of this compound as a building block for the synthesis of new compounds. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. This compound has also been investigated for its potential as a building block for the synthesis of new compounds. Further research is needed to explore the potential of this compound in these areas and to develop new methods for synthesizing this compound.
合成法
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione can be synthesized through several methods, including the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a base. Another method involves the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst. The resulting this compound product is then purified through recrystallization.
科学的研究の応用
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. In organic chemistry, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been investigated for its potential as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBIMDZOLSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)


![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)
![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)

![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)

![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
